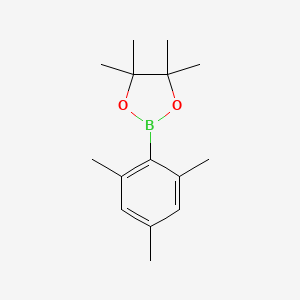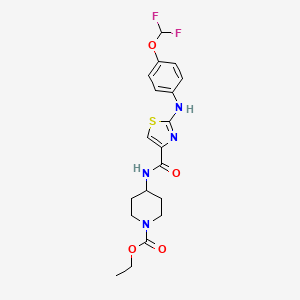![molecular formula C26H21N3O2 B2416601 1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901264-97-9](/img/structure/B2416601.png)
1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For instance, the dichloro-C6-thiomethyl substituted starting derivative was reacted with an excess of 4-chloroaniline in absolute ethanol under reflux for 4 hours to give a compound in good yield .Molecular Structure Analysis
The structure of 1H-Pyrazolo[3,4-b]quinoline consists of a pyrazole and quinoline fragment . The 1H-NMR spectra were carried on a Bruker AMX 400 spectrometer using tetramethylsilane (TMS) as an internal standard .Chemical Reactions Analysis
The heating of phenylhydrazone led to the formation of 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various spectroscopic techniques. For instance, the 1H-NMR (300 MHz, CDCl3) δH = 7.81 (d, J = 15.6 Hz, 1H, ArCH), 7.71–7.60 (m, 4H, ArH), 7.45 (d, J = 15.6 Hz, 1H, COCH), 6.97–6.93 (m, 3H, ArH), 3.99 (s, 3H, CH3), 3.98 (s, 3H, CH3), 3.87 (s, 3H, CH3) ppm .Scientific Research Applications
Photophysics and Molecular Logic Switches
Compounds structurally related to the query chemical have been studied for their photophysical properties, including solvatochromism, acidochromism, and solid state fluorescence. These properties are essential for applications in molecular logic switches, a domain where the fluorescence response to pH changes can be utilized to create binary or multilevel logic gates. For instance, derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline show potential as pH-responsive fluorescent materials, indicating their utility in sensor technologies and information processing at the molecular level (Uchacz et al., 2016).
Cytotoxic Activity and Drug Development
Another significant area of application is in drug development, where related compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, a class with structural similarities to the query compound, have been tested and found to have potent cytotoxic effects, with some derivatives showing promising results in preclinical models of cancer (Deady et al., 2003).
Electroluminescent Devices and Organic Electronics
The electronic and photophysical properties of pyrazolo[3,4-b]quinoline derivatives have also been explored for their potential applications in organic electronics, specifically in organic light-emitting diodes (OLEDs). These studies focus on synthesizing and characterizing compounds for their absorption, photoluminescence, and electroluminescence properties, aiming to develop materials that can emit light efficiently for use in display and lighting technologies. For example, 4-(p-N,N-diarylphenyl)substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and analyzed for their spectral properties, demonstrating their potential as luminophores in OLEDs (Danel et al., 2009).
Supramolecular Chemistry and Material Science
Research on these compounds extends into supramolecular chemistry, where their ability to form specific interactions and aggregates is of interest. Studies on the effect of substitution on the dimensionality of supramolecular aggregation in related dihydrobenzopyrazoloquinolines have provided insights into how molecular design can influence the construction of complex, ordered structures, which is crucial for the development of advanced materials with tailored properties (Portilla et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
12-(3,4-dimethylphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-16-8-9-19(12-17(16)2)29-26-20-13-23-24(31-11-10-30-23)14-22(20)27-15-21(26)25(28-29)18-6-4-3-5-7-18/h3-9,12-15H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGAODMIFMAZJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

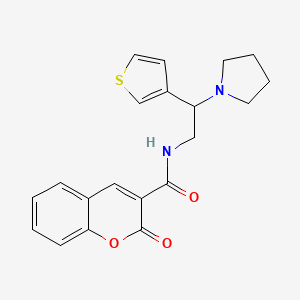
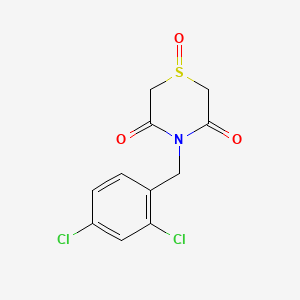

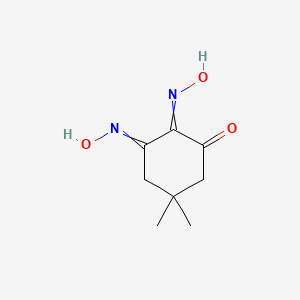
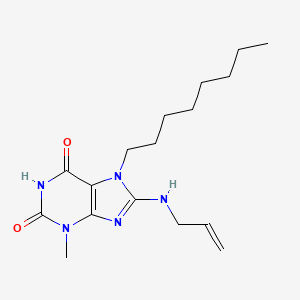
![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)
![6-[[4-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416529.png)
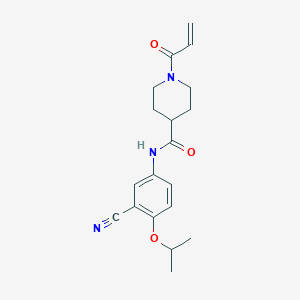


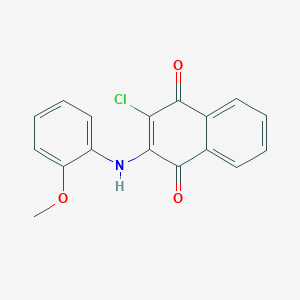
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2416539.png)
